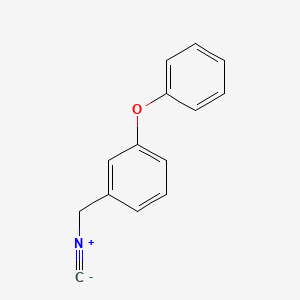

3-Phenoxybenzyl isocyanide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H11NO |

|---|---|

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

1-(isocyanomethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C14H11NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,11H2 |

Clave InChI |

WSRHSSIEQNWYME-UHFFFAOYSA-N |

SMILES canónico |

[C-]#[N+]CC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 3 Phenoxybenzyl Isocyanide and Precursor Analogues

General Approaches to Isocyanide Synthesis Applicable to Benzyl (B1604629) Derivatives

Several classical and modern synthetic strategies can be employed for the preparation of isocyanides from primary amines or their derivatives. These methods are broadly applicable to benzyl derivatives, including the 3-phenoxybenzyl system.

Dehydration Protocols of Formamides

The dehydration of N-substituted formamides is a common and versatile method for synthesizing isocyanides. thieme-connect.denih.gov This approach involves the removal of a water molecule from the formamide (B127407) precursor, typically using a dehydrating agent in the presence of a base. For the synthesis of a benzyl isocyanide, the corresponding N-benzylformamide would be the starting material. A variety of dehydrating agents have been successfully employed for this transformation, including phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), phosgene (B1210022), and diphosgene. nih.govunacademy.com The choice of reagent and reaction conditions can be tailored to the specific substrate and desired purity of the final isocyanide. For instance, the use of phosphorus oxychloride in the presence of a tertiary amine base like triethylamine (B128534) is a widely adopted and practical method for this conversion. nih.gov The Burgess reagent has also been shown to be effective for the dehydration of formamides, particularly for substrates with sensitive functional groups. rsc.org

| Dehydrating Agent | Typical Base | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | nih.gov |

| Tosyl chloride (TsCl) | Pyridine, Triethylamine | unacademy.com |

| Phosgene/Diphosgene | Tertiary amines | nih.gov |

| Burgess Reagent | Not always required | rsc.org |

| XtalFluor-E | Diisopropylethylamine | researchgate.net |

Transformations via Dichlorocarbene (B158193) (Carbylamine Reactions)

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classic method for the preparation of isocyanides from primary amines. wikipedia.orgbyjus.com This reaction involves the treatment of a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide. wikipedia.orgbyjus.com The key reactive intermediate in this transformation is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the base. unacademy.comwikipedia.org The dichlorocarbene then reacts with the primary amine in a series of steps to yield the corresponding isocyanide. wikipedia.org The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can significantly improve the efficiency of the reaction, particularly for less reactive amines. wikipedia.orgcareers360.com This method is particularly useful as a qualitative test for primary amines due to the characteristic and potent odor of the isocyanide products. wikipedia.orgbyjus.com

Metal Salt-Mediated Routes, including Silver Cyanide

Metal salts, particularly silver cyanide (AgCN), have been historically used in the synthesis of isocyanides from alkyl halides. rkmvccrahara.org In the case of benzyl derivatives, the reaction of a benzyl halide, such as benzyl bromide, with silver cyanide can yield the corresponding benzyl isocyanide. organic-chemistry.org More contemporary methods often employ a combination of a silver salt (e.g., AgClO₄, AgBF₄, or AgOTf) and trimethylsilyl (B98337) cyanide (TMSCN) for the conversion of benzyl halides to benzyl isocyanides. thieme-connect.deresearchgate.netorganic-chemistry.org This approach offers a convenient and efficient route to benzyl isocyanides under mild conditions. organic-chemistry.org The reaction proceeds through an intermediate that is subsequently cleaved to afford the final isocyanide product. thieme-connect.deresearchgate.net

| Reagents | Substrate | Reference |

| Silver Cyanide (AgCN) | Alkyl/Benzyl Halides | rkmvccrahara.org |

| Silver Salt (AgClO₄, AgBF₄, AgOTf) + TMSCN | Benzyl Halides | thieme-connect.deresearchgate.netorganic-chemistry.org |

Mechanochemical Synthetic Protocols

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a greener and more sustainable approach to organic synthesis. nih.gov This technique has been successfully applied to the synthesis of isocyanides from N-substituted formamides. nih.gov In a typical mechanochemical procedure, the solid formamide is milled with a dehydrating agent, such as p-toluenesulfonyl chloride (p-TsCl), and a solid base, like sodium carbonate, in a ball mill. nih.gov This solvent-free method offers several advantages, including reduced waste, lower energy consumption, and often faster reaction times compared to traditional solution-phase synthesis. nih.gov The feasibility of this method has been demonstrated for the synthesis of N-benzyl isocyanide from N-benzylformamide, suggesting its potential applicability for the synthesis of 3-phenoxybenzyl isocyanide. nih.gov

Synthesis of Phenoxybenzyl-Containing Precursors

The synthesis of this compound necessitates the prior preparation of a suitable precursor molecule containing the 3-phenoxybenzyl scaffold.

Grignard Reagent-Initiated Pathways to 3-Phenoxybenzyl Scaffolds

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. mnstate.edu They can be utilized in the synthesis of benzyl alcohol derivatives, which are key precursors to the corresponding amines and formamides required for isocyanide synthesis. For instance, the reaction of a Grignard reagent, such as phenylmagnesium bromide, with formaldehyde (B43269) leads to the formation of benzyl alcohol after an aqueous workup. doubtnut.com

While a direct Grignard route to 3-phenoxybenzyl alcohol is less commonly cited, the principles of Grignard chemistry can be applied to construct this scaffold. A more direct and common method for the synthesis of 3-phenoxybenzyl alcohol is the reduction of 3-phenoxybenzaldehyde (B142659). chemicalbook.com This reduction can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or a mixture of tetrahydrofuran (B95107) and 1,2-dimethoxyethane. chemicalbook.com The resulting 3-phenoxybenzyl alcohol can then be converted to the corresponding halide, amine, or formamide to serve as a precursor for the various isocyanide synthesis methodologies described above.

Synthetic Routes via Alkylation and Condensation Reactions

The synthesis of isocyanides often involves dehydration of the corresponding N-substituted formamides, a classic example of a condensation reaction. nih.gov For this compound, this route would begin with the synthesis of N-(3-phenoxybenzyl)formamide. This precursor is then subjected to dehydration using various reagents. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine is a commonly employed method. nih.gov Alternative, greener protocols utilize p-toluenesulfonyl chloride (p-TsCl) as the dehydrating agent, which can offer advantages such as reduced toxicity and simplified work-up procedures. rsc.orgbeilstein-journals.org

Alkylation, or substitution, provides another direct route, typically starting from a 3-phenoxybenzyl halide. Treatment of 3-phenoxybenzyl bromide or chloride with a cyanide salt can lead to the formation of the isocyanide. The choice of cyanide source is critical; while alkali metal cyanides often yield the thermodynamically more stable nitrile as the major product, silver cyanide (AgCN) is known to favor the formation of the isocyanide due to the soft-soft interaction between silver and the carbon of the cyanide ion. A method involving the treatment of benzyl halides with silver salts and trimethylsilyl cyanide has been shown to effectively produce the corresponding isocyanides. organic-chemistry.org

Formation of Cyanohydrin Derivatives Incorporating Phenoxybenzyl Moieties

3-Phenoxybenzaldehyde cyanohydrin (also known as 3-phenoxymandelonitrile) is a vital precursor, particularly for the synthesis of pyrethroid insecticides which share the α-cyano-3-phenoxybenzyl alcohol moiety. wikipedia.orgtargetmol.com The formation of this cyanohydrin involves the addition of a cyanide group to the aldehyde functionality of 3-phenoxybenzaldehyde.

This transformation can be achieved through chemical methods, such as reacting 3-phenoxybenzaldehyde with sodium cyanide or hydrogen cyanide. wikipedia.org However, significant advancements have been made in the use of enzymatic catalysis to control the stereochemistry of the newly formed chiral center. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of HCN to carbonyl compounds. researchgate.netd-nb.info The use of HNLs, for instance from Manihot esculenta (cassava), allows for the enantioselective synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin, which is a key intermediate for potent insecticides like deltamethrin. researchgate.net The reaction conditions, such as the choice of solvent system (e.g., biphasic systems like diethyl ether/water) and pH, are optimized to maximize both chemical conversion and enantiomeric excess (ee). researchgate.net

Table 1: Enzymatic Synthesis of (S)-3-Phenoxybenzaldehyde Cyanohydrin

| Enzyme Source | Solvent System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Sorghum vulgare HNL | Biphasic | 93 | 96 | researchgate.net |

| Manihot esculenta HNL (MeHNL) | Biphasic | 47 | 96 | researchgate.net |

| Manihot esculenta HNL (MeHNL) | Biphasic, high pH | 85 | 97 | researchgate.net |

Derivations from Phenoxybenzyl Halides and Alcohols

3-Phenoxybenzyl alcohol and 3-phenoxybenzyl halides are fundamental starting materials for synthesizing the target isocyanide. rsc.orgcore.ac.ukresearchgate.net The alcohol is readily prepared by the reduction of 3-phenoxybenzaldehyde, for which sodium borohydride (NaBH₄) is an effective reducing agent. chemicalbook.com

The resulting 3-phenoxybenzyl alcohol can be converted into a halide, such as 3-phenoxybenzyl bromide, by reacting it with reagents like phosphorus tribromide (PBr₃). chemicalbook.com This halide can then be used in substitution reactions with cyanide salts to form the isocyanide, as detailed previously. organic-chemistry.org

Alternatively, a more direct, one-pot synthesis can convert benzylic alcohols into isocyanides without isolating the halide intermediate. organic-chemistry.org This method involves reacting the alcohol (3-phenoxybenzyl alcohol) with trimethylsilyl cyanide in the presence of a Brønsted acid like methanesulfonic acid. This is followed by neutralization and a final dehydration step, often using a combination of tosyl chloride and pyridine, to yield the final isocyanide product. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for benzylic alcohols and avoids the need for metallic reagents. organic-chemistry.org

Table 2: Key Precursor Syntheses

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Phenoxybenzaldehyde | Sodium borohydride (NaBH₄) | 3-Phenoxybenzyl alcohol | Reduction | chemicalbook.com |

| 3-Phenoxybenzyl alcohol | Phosphorus tribromide (PBr₃) | 3-Phenoxybenzyl bromide | Halogenation | chemicalbook.com |

| m-Phenoxytoluene | Halogen, Phosphorus halide (>220°C) | m-Phenoxybenzyl halide | Side-chain halogenation | google.com |

Evaluation of Convergent and Divergent Synthetic Strategies toward this compound

The synthesis of this compound can be analyzed through the lenses of convergent and divergent synthetic strategies.

A divergent synthesis begins with a central core molecule that is subsequently reacted in different ways to produce a library of structurally related compounds. wikipedia.org In the context of this compound, one could consider 3-phenoxybenzyl alcohol or the corresponding amine as a central starting point. From this core, one branch of the synthesis would lead to the target isocyanide (e.g., via formylation and dehydration). Other branches could involve reacting the alcohol with various acyl chlorides to form esters or with alkyl halides to form ethers, thus rapidly generating a diverse set of 3-phenoxybenzyl derivatives from a common intermediate. This strategy is highly efficient for creating chemical libraries for screening purposes.

For the specific goal of producing this compound, a linear sequence that is conceptually convergent is the most practical approach. The synthesis is broken down into the formation of the key 3-phenoxybenzyl precursor (alcohol or halide), followed by the installation of the isocyanide group. This is more direct and efficient than a divergent strategy, which is better suited for generating molecular diversity rather than a single target compound.

Reactivity Profiles and Mechanistic Investigations of 3 Phenoxybenzyl Isocyanide

Multicomponent Reactions (MCRs) Involving Isocyanides

Multicomponent reactions (MCRs) are one-pot transformations where three or more reactants combine to form a single product that incorporates structural features from each starting material. beilstein-journals.org These reactions are highly valued for their efficiency and atom economy. nih.gov Isocyanides, including 3-phenoxybenzyl isocyanide, are particularly versatile substrates in MCRs due to the dual nucleophilic and electrophilic character of the isocyanide carbon. rkmvccrahara.org

Ugi Reaction Variants and Scope Elucidation

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, yielding α-acylamino amides from the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The reaction is typically favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org The established mechanism involves the initial formation of an imine from the aldehyde and amine. beilstein-journals.org This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion), generating a nitrilium ion intermediate. nih.gov The carboxylate then adds to this intermediate, which subsequently undergoes an intramolecular Mumm rearrangement to furnish the final α-acylamino amide product. beilstein-journals.orgbeilstein-journals.org

The versatility of the Ugi reaction allows for the use of a wide range of substrates, including aliphatic and aromatic aldehydes and amines, leading to good product yields. beilstein-journals.org Variants of the Ugi reaction, such as the Ugi three-component reaction (U-3CR), can be achieved by using bifunctional starting materials, like amino acids, or by pre-forming the imine. beilstein-journals.orgbeilstein-journals.orgrsc.org These adaptations have been extensively applied in the synthesis of peptidomimetics. beilstein-journals.org

The scope of the Ugi reaction involving this compound has been explored in the synthesis of diverse molecular scaffolds. For instance, its use in sequential Ugi and cycloaddition reactions has been reported to produce triazole-linked structures with yields ranging from 34% to 61%. beilstein-journals.orgbeilstein-journals.org

Passerini Reaction Formulations and Structural Adaptations

The Passerini three-component reaction (P-3CR), first described in 1921, is another fundamental isocyanide-based MCR that produces α-acyloxy carboxamides from an aldehyde (or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.orgwikipedia.org This reaction is typically conducted in aprotic solvents at high concentrations. organic-chemistry.org The mechanism is thought to proceed through a non-ionic pathway where a hydrogen-bonded adduct forms between the carbonyl compound and the carboxylic acid. beilstein-journals.orgorganic-chemistry.org The isocyanide then undergoes an α-addition to this adduct, followed by an irreversible Mumm rearrangement to yield the final product. wikipedia.orgcore.ac.uk

The Passerini reaction tolerates a wide variety of substrates, making it a valuable tool for creating diverse molecular libraries. beilstein-journals.org Structural adaptations of the Passerini reaction include the Passerini-Smiles reaction, where a phenol derivative replaces the carboxylic acid. organic-chemistry.org

| Reaction | Components | Product | Key Features |

|---|---|---|---|

| Ugi Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Favored in polar, protic solvents; proceeds via a nitrilium ion intermediate and Mumm rearrangement. beilstein-journals.orgbeilstein-journals.org |

| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Typically performed in aprotic solvents; involves a non-ionic pathway with a hydrogen-bonded adduct. beilstein-journals.orgorganic-chemistry.org |

Groebke–Blackburn–Bienaymé Reaction and Related Cyclization Pathways

Discovered in 1998, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that synthesizes fused imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgd-nb.info This reaction has become a significant tool in medicinal chemistry for accessing therapeutically relevant scaffolds. nih.govresearchgate.net The mechanism is considered an α-addition of an electrophile and a nucleophile to the isocyanide, followed by a rearrangement. beilstein-journals.orgd-nb.info

The GBB reaction can be promoted by a range of catalysts and can be performed under various conditions, including solvent-free and microwave-assisted protocols. nih.gov While it is a powerful method for generating heterocyclic compounds, it sometimes requires more forcing reaction conditions compared to the Ugi or Passerini reactions. d-nb.info The scope of the GBB reaction has been shown to tolerate various isocyanides and aldehydes, with studies indicating that electron-poor substrates can lead to higher yields. organic-chemistry.org

Isocyanide Heterodimerization-Triggered Chemical Transformations

A novel class of isocyanide-based multicomponent reactions has emerged that is initiated by the chemoselective heterodimerization of two different isocyanide species. organic-chemistry.org This process typically involves the reaction of a weak electrophilic isocyanide with a more common isocyanide to generate a zwitterionic intermediate. organic-chemistry.orgnih.gov This reactive intermediate can then be trapped in situ by various nucleophiles, such as water, alcohols, or phenols, to create a diverse range of products. organic-chemistry.org

This strategy has been successfully applied to the synthesis of quinoxaline derivatives, where the reaction proceeds efficiently in green solvents like water and does not require a catalyst. organic-chemistry.org The broad substrate scope and operational simplicity make this an attractive method for diversity-oriented synthesis. organic-chemistry.org

Exploration of Novel Multicomponent Architectures

The inherent reactivity of the isocyanide group continues to drive the exploration of new MCRs and the construction of novel molecular architectures. nih.gov By combining isocyanide-based MCRs with other transformations, such as cyclizations or rearrangements, highly complex structures can be assembled in a single pot. nih.gov

For example, MCRs involving isocyanides have been designed to produce intricate heterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones and furoquinolines through carefully orchestrated reaction cascades. acs.org These processes often involve multiple distinct chemical events, including condensations, nucleophilic additions, tautomerizations, and cycloadditions, all occurring in a sequential manner. acs.org The ability to use bifunctional reactants in these MCRs allows for intramolecular trapping of key intermediates, such as the nitrilium ion, leading to the formation of cyclic structures. nih.gov

| Reaction Type | Key Reactants | Resulting Scaffold | Mechanistic Hallmark |

|---|---|---|---|

| Groebke–Blackburn–Bienaymé | Amidine, Aldehyde, Isocyanide | Imidazo[1,2-a]-heterocycles | α-addition followed by rearrangement and cyclization. beilstein-journals.orgd-nb.info |

| Isocyanide Heterodimerization-Triggered MCR | Two distinct isocyanides, Trapping agent | Quinoxalines (example) | Formation of a zwitterionic intermediate from isocyanide dimerization. organic-chemistry.org |

| Novel MCR Cascades | Isocyanide, Aldehyde, Amine, Dienophile (example) | Complex polycycles (e.g., Furoquinolines) | Sequence of multiple reactions (e.g., Ugi followed by Diels-Alder). acs.org |

Alpha-Addition Reactions and Their Scope

Beyond multicomponent reactions, the isocyanide group exhibits characteristic reactivity in α-addition reactions. The carbon atom of the isocyanide functional group can be attacked by both electrophiles and nucleophiles simultaneously, a unique feature among functional groups. acs.orgnih.gov

Furthermore, the protons on the carbon atom adjacent to the isocyanide group (the α-carbon) are acidic and can be removed by a strong base. wikipedia.org For instance, benzyl (B1604629) isocyanide is significantly more acidic than toluene. wikipedia.org This α-acidity allows for the formation of α-metallo-isocyanides, such as α-lithioisocyanides, upon treatment with organolithium reagents like n-butyl lithium. researchgate.net These stabilized carbanions are potent nucleophiles and can react with a variety of electrophiles, providing a powerful tool for carbon-carbon bond formation.

The scope of these α-addition reactions is broad. The reaction of n-butyl lithium with aryl isocyanides can yield an α,α-adduct, which can be subsequently trapped with reagents like methanol. researchgate.net This reactivity pathway opens up avenues for synthesizing a wide range of functionalized molecules starting from isocyanide precursors.

Cycloaddition Reactions of Isocyanides

Isocyanides are known to participate in various cycloaddition reactions, acting as one-carbon synthons. These reactions are powerful tools for the construction of heterocyclic frameworks.

[4+1] Cycloadditions, including Isocyanide-Tetrazine Reaction Systems

The [4+1] cycloaddition is a prominent reaction of isocyanides, where the isocyanide acts as a one-atom component reacting with a four-atom π-system. A well-studied example of this is the reaction between isocyanides and 1,2,4,5-tetrazines. researchgate.netscholarsportal.info This reaction proceeds via an inverse-electron-demand Diels-Alder mechanism, followed by the expulsion of dinitrogen to form a pyrazole derivative.

The general mechanism for the isocyanide-tetrazine [4+1] cycloaddition is initiated by the nucleophilic attack of the isocyanide carbon on the tetrazine ring. This is followed by a concerted cycloaddition and subsequent retro-[4+2] cycloaddition, leading to the elimination of a molecule of nitrogen gas (N₂) and the formation of a stable pyrazole ring. researchgate.net While specific studies on this compound in this reaction are not extensively documented, the reactivity is expected to be analogous to other aryl isocyanides.

The scope of the isocyanide-tetrazine ligation is broad, accommodating a variety of isocyanides and tetrazines bearing different substituents. This reaction has found applications in bioconjugation and chemical biology due to its bioorthogonal nature. researchgate.net

| Isocyanide Reactant | Tetrazine Reactant | Product | Reference |

|---|---|---|---|

| Generic Aryl Isocyanide | 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Corresponding Pyrazole | researchgate.netscholarsportal.info |

| Benzyl isocyanide | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Substituted Pyrazole | scholarsportal.info |

Metal-Catalyzed Transformations of Isocyanides

The isocyanide functional group readily undergoes insertion reactions into metal-carbon bonds, making it a valuable component in metal-catalyzed cross-coupling and functionalization reactions. researchgate.net

Palladium-Catalyzed Reaction Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and isocyanides have been extensively used as coupling partners in these transformations. mdpi.comnih.gov A common mechanistic pathway involves the oxidative addition of an organic halide to a Pd(0) complex, followed by the migratory insertion of the isocyanide into the resulting Pd-C bond to form an imidoyl-palladium intermediate. This intermediate can then undergo various subsequent reactions, such as reductive elimination or further coupling. nih.govillinois.edu

For aryl isocyanides like this compound, these reactions allow for the introduction of the isocyano-derived functionality into a wide range of organic molecules. Examples include the synthesis of imines, amides (after hydrolysis), and various nitrogen-containing heterocycles. mdpi.com Palladium-catalyzed reactions involving isocyanides often exhibit high functional group tolerance and proceed under mild conditions. rsc.org

| Reaction Type | Aryl Halide | Isocyanide | Product Type | Reference |

|---|---|---|---|---|

| Imidoylative Sonogashira Coupling | Aryl Bromide | tert-Butyl isocyanide | Alkynyl Imine | acs.org |

| Cross-coupling with Azides | Aryl Azide (B81097) | Generic Isocyanide | Carbodiimide | rsc.orgsemanticscholar.org |

| Insertion into C-H bonds | 3-Arylisoxazol-5(4H)-one | Alkyl isocyanide | 4-Aminomethylidene isoxazolone | acs.org |

Nickel-Catalyzed Reaction Systems

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis for many cross-coupling reactions. ucla.edu Nickel catalysts can facilitate the reaction of aryl halides with isocyanides to form a variety of products. researchgate.netrsc.orgrsc.org For instance, nickel-catalyzed cyanation reactions of aryl halides can utilize isocyanides as the cyanide source. mdpi.comacs.org These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium-catalyzed processes. rsc.org The use of nickel catalysts can sometimes offer different reactivity and selectivity compared to palladium, and they are generally more cost-effective. digitellinc.com

| Reaction Type | Substrate | Isocyanide | Product Type | Reference |

|---|---|---|---|---|

| Cyanation of Aryl Halides | Aryl/Alkenyl Halide | Alkyl isocyanide | Nitrile | researchgate.netrsc.orgrsc.org |

| Formal Aminocarbonylation | Secondary Benzyl Chloride | Generic Isocyanide | α-Substituted Phenylacetamide | acs.org |

| Cycloadditive Couplings | Enyne | Isocyanate | Dienamide | nih.gov |

Cobalt-Catalyzed Reaction Systems

Cobalt catalysis has gained significant attention as an earth-abundant and cost-effective alternative for C-H functionalization and cross-coupling reactions. chim.it Cobalt catalysts can mediate the insertion of isocyanides into C-H bonds, providing a direct method for the synthesis of amides and other nitrogen-containing compounds. nih.govnih.gov For example, Co(III)-catalyzed C-H bond amidation with isocyanates has been reported. nih.gov Cobalt-catalyzed annulation of amides with isocyanides via C(sp²)–H activation offers an efficient route to 3-iminoisoindolinone derivatives. acs.org These reactions highlight the potential of cobalt catalysis in expanding the synthetic utility of isocyanides. researchgate.netresearchgate.net

| Reaction Type | Substrate | Isocyanide/Isocyanate | Product Type | Reference |

|---|---|---|---|---|

| C-H Bond Amidation | Arene/Heteroarene | Isocyanate | Aromatic/Heterocyclic Amide | nih.gov |

| Annulation of Amides | Arylamide | Isocyanide | 3-Iminoisoindolinone | acs.org |

| C-H Cyanation | (Hetero)arene | N-Cyanosuccinimide | Aryl Nitrile | acs.org |

Platinum-Catalyzed Reaction Systems

Platinum complexes are also effective catalysts for transformations involving isocyanides. acs.org Platinum-catalyzed reactions often involve the insertion of the isocyanide into a platinum-carbon or platinum-hydride bond. acs.org One notable application is in hydroformylation reactions, where an alkene is converted to an aldehyde. tue.nlntu.ac.ukwikipedia.org While carbon monoxide is the typical C1 source, isocyanides can be used in related transformations. Platinum catalysts are also employed in hydrosilylation reactions, and the presence of isocyanide ligands can significantly influence the catalyst's activity and selectivity. mdpi.com

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Hydroformylation | Alkene, CO, H₂ | Platinum/Tin catalyst | Aldehyde | tue.nl |

| Hydrosilylation of Alkynes | Alkyne, Silane | [PtX₂(PPh₃)(CNCy)] | Silylated Alkene | mdpi.com |

| Suzuki Biaryl Coupling | Arylboronic acid, Aryl halide | Platinum complexes | Biaryl | researchgate.net |

Role of Isocyanides as Ligands in Transition Metal Coordination Chemistry

Isocyanides, including this compound, are significant ligands in transition metal coordination chemistry due to their unique electronic properties. nih.gov They are isoelectronic with carbon monoxide (CO) but typically function as stronger σ-donors and weaker π-acceptors. wikiwand.comscribd.comutexas.edu This allows them to form stable complexes with a wide range of transition metals in various oxidation states. scribd.comwikipedia.org The coordination of an isocyanide ligand to a metal center occurs through the lone pair on the carbon atom. nih.gov

The electronic character of the metal-isocyanide bond can be probed using infrared (IR) spectroscopy. The C≡N stretching frequency (νC≡N) in a free isocyanide typically appears in the range of 2165–2110 cm⁻¹. wikipedia.org Upon coordination to a metal, this frequency shifts.

If the isocyanide acts primarily as a sigma donor, νC≡N shifts to higher energies. wikipedia.org

In complexes with electron-rich metals where π-backbonding from the metal to the isocyanide's π* orbitals is significant, the νC≡N shifts to lower energies. wikipedia.org

This π-backbonding strengthens the metal-carbon bond and weakens the carbon-nitrogen bond. The extent of this interaction can also influence the geometry of the M-C-N unit, which deviates from linearity (180°) in electron-rich complexes. wikiwand.comwikipedia.org Unlike CO, isocyanides readily form cationic and even dicationic complexes. wikiwand.com Their low steric profile allows for the formation of complexes with high coordination numbers. wikipedia.org

Table 1: Comparison of Spectroscopic Data for Free vs. Coordinated Isocyanides

| Complex Type | νC≡N (cm⁻¹) | Bonding Characteristics |

|---|---|---|

| Free Isocyanide | 2165–2110 | N/A |

| σ-Donor Complex (e.g., [Co(CN-t-Bu)₅]⁺) | 2152, 2120 | Primarily σ-donation from ligand to metal. wikipedia.org |

Radical Chemistry and Electron Transfer Processes Mediated by Isocyanides

Isocyanides are adept at participating in radical reactions, often acting as radical acceptors. nih.govbeilstein-journals.org The addition of a radical species to the isocyanide carbon atom results in the formation of a key intermediate known as an imidoyl radical. beilstein-journals.orgscripps.edubeilstein-journals.org This reactivity is a cornerstone of their utility in constructing nitrogen-containing molecules. beilstein-journals.orgresearchgate.net The imidoyl radical can then undergo various subsequent reactions, such as intramolecular cyclization or intermolecular trapping, to form more complex products. beilstein-journals.org

These processes are frequently initiated by photoredox catalysis or other oxidation systems. researchgate.net The electronic properties of the isocyanide, particularly aromatic isocyanides, can be tuned by adjusting the substituents on the nitrogen atom, which in turn influences their reactivity and solubility. beilstein-journals.orgresearchgate.net

Photoredox Catalysis with Isocyanides as Electron Acceptors

Aromatic isocyanides have been identified as a class of organic visible-light photocatalysts. nih.gov They can absorb visible light to reach an electronically excited state, enabling them to act as single electron acceptors. nih.govresearchgate.netnih.gov This capability has been harnessed to promote the generation of alkyl and acyl radicals from precursors like tertiary aromatic amines, Hantzsch esters, and potassium alkyltrifluoroborates. researchgate.netnih.gov

In a typical photoredox cycle, the aromatic isocyanide is excited by visible light (ArNC*). This excited state can accept an electron from an electron donor (D), generating an imidoyl radical anion (ArNC•⁻) and the donor's radical cation (D•⁺). nih.gov The isocyanide photocatalyst is then regenerated, often by molecular oxygen, which in the process forms a superoxide radical anion. nih.gov This process avoids the need for external metal-based photocatalysts, aligning with green chemistry principles. nih.gov

Mechanistic Investigations of Radical Generation and Propagation

The generation of radicals in isocyanide-mediated reactions typically begins with a single electron transfer (SET) event. nih.gov In photoredox catalysis, an excited-state isocyanide accepts an electron to form an imidoyl radical anion. nih.gov Alternatively, a radical generated from another precursor can add to the ground-state isocyanide. beilstein-journals.orgbeilstein-journals.org For instance, the thermal decomposition of an initiator like AIBN can produce a radical that abstracts a hydrogen atom from a thiol, generating a thiyl radical which then adds to the isocyanide. beilstein-journals.org

Once formed, the imidoyl radical is a key intermediate that propagates the reaction. beilstein-journals.orgresearchgate.net Depending on the reaction conditions, this radical can undergo several transformations:

Hydrogen Atom Abstraction: The imidoyl radical can abstract a hydrogen atom from a suitable donor to terminate a radical chain and form a thioformimidate, for example. beilstein-journals.org

Intramolecular Cyclization: In substrates like 2-isocyanobiaryls, the imidoyl radical can add to an adjacent aromatic ring, leading to the synthesis of fused heterocyclic systems such as phenanthridines after subsequent aromatization. beilstein-journals.org

β-Fragmentation: The imidoyl radical can undergo fragmentation to produce a nitrile and a different radical species. nih.govscripps.edu

This versatility makes the imidoyl radical a pivotal species in the construction of diverse molecular scaffolds. researchgate.net

Electrochemical Transformations of Isocyanides

The electrochemical properties of isocyanides and their metal complexes have been investigated to understand their redox behavior. Cyclic voltammetry studies on seven-coordinate isocyanide complexes of molybdenum(II) and tungsten(II) show that they can undergo quasi-reversible one-electron oxidations to form stable M(III) cations. acs.org The half-wave potentials for these oxidations are influenced by the nature of the isocyanide substituent (alkyl vs. aryl) and the other ligands in the coordination sphere. acs.org Aryl isocyanide complexes are generally harder to oxidize than their alkyl counterparts. acs.org

The reduction potentials of various aromatic isocyanides have also been measured, confirming their ability to act as electron acceptors. researchgate.netresearchgate.net These electrochemical measurements, combined with computational calculations, are crucial for the rational design of new isocyanide-based organic photoredox catalysts. nih.gov While the electrochemical oxidation of some isocyanides can lead to the formation of esters in certain conditions, direct electrochemical synthesis provides a route to isocyanides from aminotetrazoles, showcasing the utility of electrochemistry in both synthesizing and transforming these compounds. youtube.comchemrxiv.org

Table 2: Ground-State Reduction Potentials of Selected Aromatic Isocyanides

| Isocyanide | E₁/₂ (V vs SCE) |

|---|---|

| Phenyl isocyanide | -2.25 |

| 4-Biphenyl isocyanide | -2.13 |

| 2-Naphthyl isocyanide | -2.10 |

| 4-Nitrophenyl isocyanide | -1.33 |

Data sourced from electrochemical measurements to illustrate electron-accepting ability. researchgate.netnih.govresearchgate.net

Nucleophilic Additions to the Isocyanide Carbon Atom

The carbon atom of the isocyanide group is electrophilic and susceptible to nucleophilic attack. beilstein-journals.orgresearchgate.net This reactivity is fundamental to many classic multicomponent reactions, such as the Passerini and Ugi reactions. wikipedia.org The addition of a nucleophile to the isocyanide carbon is a key step in the synthesis of a wide variety of compounds, including peptides and heterocycles. utexas.edu

Coordination to a transition metal can further activate the isocyanide carbon toward nucleophilic addition. nih.gov Cationic isocyanide complexes are particularly susceptible to attack by nucleophiles, a reaction that led to the preparation of the first metal carbene complexes. wikipedia.org Theoretical studies using DFT have shown that the addition of N-nucleophiles to platinum(II)-bound isocyanides proceeds via a stepwise associative mechanism. This involves the initial attack of the nucleophile on the isocyanide carbon, followed by proton transfer steps to yield the final carbene product. nih.gov The activation energy for this process is moderately low, making it a feasible pathway. nih.gov

Detailed Mechanistic Investigations of this compound Reactions

While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the surveyed literature, its reactivity can be inferred from the well-established principles governing aromatic isocyanides.

As a Ligand: As an aromatic isocyanide, this compound is expected to be a competent ligand for transition metals, acting as a strong σ-donor and moderate π-acceptor. wikiwand.comwikipedia.org Its coordination complexes would be amenable to study by IR spectroscopy, with the C≡N stretching frequency providing insight into the electronic nature of the metal-ligand bond. wikipedia.org

In Radical Reactions: The phenoxybenzyl moiety suggests it would behave similarly to other aromatic isocyanides in photoredox catalysis. nih.govnih.gov It would likely be capable of acting as a photocatalyst or a radical acceptor, forming a key imidoyl radical intermediate upon addition of a radical species. nih.govbeilstein-journals.orgresearchgate.net Mechanistic pathways involving single electron transfer to an excited state of this compound are anticipated. nih.govacs.org

Nucleophilic Addition: The isocyanide carbon in this compound is an electrophilic center, and it will readily undergo nucleophilic addition. researchgate.netnih.gov This is the basis for its potential use in multicomponent reactions to generate complex molecular architectures. The reaction mechanism would follow a pathway of nucleophilic attack on the carbon, likely facilitated by acid catalysis or metal coordination, consistent with general isocyanide reactivity. wikipedia.orgnih.gov

Reaction Pathway Elucidation through Spectroscopic and Computational Methods

The elucidation of reaction pathways for isocyanides, in general, heavily relies on a combination of spectroscopic techniques and computational modeling. While specific studies on this compound are not available, the methodologies employed for other isocyanides provide a clear framework for how such investigations would be conducted.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The isocyanide group exhibits a characteristic strong absorption band in the IR spectrum, typically in the range of 2110-2165 cm⁻¹ wikipedia.org. Monitoring the disappearance of this band and the appearance of new bands corresponding to the product functional groups during a reaction provides crucial kinetic and mechanistic information. For instance, in a Passerini reaction, the formation of an α-acyloxy amide would be evidenced by the appearance of characteristic C=O stretching frequencies for the ester and amide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for tracking the transformation of reactants to products and for characterizing intermediates. The isocyanide carbon has a characteristic chemical shift in the ¹³C NMR spectrum. Changes in the chemical shifts of the aromatic and benzylic protons of the 3-phenoxybenzyl group would provide insights into the electronic changes occurring during the reaction.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. nih.gov Such calculations can provide valuable information on reaction mechanisms, activation energies, and the thermodynamic stability of various species involved. For this compound, DFT could be used to model its participation in reactions like the Ugi or Passerini reaction, elucidating the stepwise mechanism and the role of the substituent.

Frontier Molecular Orbital (FMO) Theory: FMO theory helps in understanding the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. nih.gov For an isocyanide, the HOMO is typically located on the carbon atom, explaining its nucleophilic character, while the LUMO is a π* orbital, accounting for its electrophilic character. Computational modeling can determine the energies and shapes of these orbitals for this compound, predicting its reactivity with various reaction partners.

A computational study on insecticides derived from cyano(3-phenoxyphenyl)methyl isobutyrate, a structurally related compound, utilized quantum chemical descriptors to correlate electronic properties with biological activity. researchgate.net Similar computational approaches could be applied to this compound to predict its reactivity in various chemical transformations.

Kinetic and Thermodynamic Parameters in Isocyanide Reactivity

The kinetic and thermodynamic parameters of a reaction provide quantitative insights into its rate and feasibility. While specific data for this compound are absent from the literature, the general principles governing isocyanide reactivity can be discussed.

Kinetic Parameters:

The rates of isocyanide reactions are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. For example, the Passerini reaction is known to be accelerated in aprotic solvents, suggesting a non-ionic pathway. nih.gov The reaction is typically first order in each of the three components (isocyanide, carbonyl compound, and carboxylic acid).

The rate of reaction for this compound would be dependent on the electrophilicity of the reaction partner and the nucleophilicity of the isocyanide carbon. The electronic effects of the 3-phenoxybenzyl group would play a crucial role here.

Thermodynamic Parameters:

Isocyanide reactions, particularly multicomponent reactions, are often thermodynamically favorable as they lead to the formation of multiple new bonds in a single step, resulting in a more stable product. nih.gov The conversion of the divalent isocyanide carbon to a tetravalent carbon in the product is a strong driving force for these reactions. nih.gov

Below is an interactive data table illustrating typical kinetic parameters that could be determined for a hypothetical reaction of an aryl isocyanide.

| Reaction Parameter | Value | Conditions |

| Rate Constant (k) | 2.5 x 10⁻³ M⁻¹s⁻¹ | 298 K, Aprotic Solvent |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Pre-exponential Factor (A) | 1.2 x 10⁸ s⁻¹ | - |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Influence of Substituent Electronic and Steric Effects on Isocyanide Reactivity

The electronic and steric properties of the 3-phenoxybenzyl group are expected to have a significant impact on the reactivity of the isocyanide functionality.

Electronic Effects:

Electron-withdrawing groups on the aryl ring of an aryl isocyanide generally enhance its π-acceptor properties, which can be important in organometallic chemistry. acs.orgresearchgate.net In the context of multicomponent reactions, such groups can influence the nucleophilicity of the isocyanide carbon.

Electron-donating groups would be expected to increase the nucleophilicity of the isocyanide carbon, potentially accelerating reactions with electrophiles.

Computational studies on aryl isocyanide-transition metal complexes have shown that the electronic nature of substituents significantly influences the electronic structure and bonding within the complex. acs.org Similar principles would apply to the reactions of this compound in organic synthesis.

Steric Effects:

The 3-phenoxybenzyl group is relatively bulky. This steric hindrance can affect the rate of reaction by impeding the approach of reactants to the isocyanide carbon. In reactions that form a new stereocenter, the steric bulk of the substituent can also influence the diastereoselectivity of the product.

For instance, in the Ugi reaction, the steric hindrance of the isocyanide can influence the facial selectivity of the attack on the intermediate iminium ion. While a detailed study on this compound is not available, research on other isocyanides has shown that bulky substituents can lead to high diastereoselectivities.

The table below summarizes the expected influence of hypothetical substituents on the phenoxy ring on the reactivity of this compound.

| Substituent at para-position of Phenoxy Ring | Electronic Effect | Expected Impact on Isocyanide Nucleophilicity | Expected Impact on Reaction Rate with Electrophiles |

| -NO₂ | Strong -I, -R | Decreased | Decreased |

| -Cl | Strong -I, Weak +R | Decreased | Decreased |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Weak +I | Increased | Increased |

| -OCH₃ | Strong +R, Weak -I | Increased | Increased |

Note: This table represents generalized predictions based on established principles of physical organic chemistry and is not based on specific experimental data for this compound.

Strategic Applications of 3 Phenoxybenzyl Isocyanide in Advanced Organic Synthesis

Construction of Structurally Diverse N-Heterocycles

The synthesis of nitrogen-containing heterocycles (N-heterocycles) is a central theme in medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. 3-Phenoxybenzyl isocyanide has proven to be an invaluable tool in the construction of a wide variety of N-heterocyclic frameworks, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs). beilstein-journals.orgnih.gov These reactions, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, embodying the principles of atom economy and synthetic efficiency. beilstein-journals.orgnih.gov

The utility of this compound in these transformations stems from its ability to act as a versatile C1-synthon. The isocyanide carbon can behave as both a nucleophile and an electrophile, enabling its insertion into a variety of bond-forming cascades. For instance, in the Ugi four-component reaction (U-4CR), this compound can react with an aldehyde, an amine, and a carboxylic acid to generate α-acylamino carboxamide derivatives. beilstein-journals.org These products can then serve as precursors for a multitude of N-heterocycles, including but not limited to:

Benzodiazepines: By carefully selecting the starting components, the Ugi adduct can be designed to undergo subsequent intramolecular cyclization to afford the benzodiazepine (B76468) core, a privileged scaffold in medicinal chemistry. nih.govrsc.org

Quinoxalines: The reaction of o-phenylenediamines with aldehydes and this compound can lead to the formation of dihydroquinoxalines, which can be subsequently oxidized to the corresponding quinoxalines. nih.gov

Pyrimidines: Multicomponent strategies involving amidines, carbonyl compounds, and this compound can provide access to highly substituted pyrimidine (B1678525) derivatives. nih.govijper.org

Oxazoles: The Passerini three-component reaction (P-3CR) of this compound with an aldehyde and a carboxylic acid yields α-acyloxy carboxamides, which can be cyclized to form oxazole (B20620) rings. researchgate.net

The diversity of N-heterocycles accessible through IMCRs featuring this compound is vast, with the final structure being dictated by the choice of the other reaction components. This modularity allows for the systematic exploration of chemical space and the generation of libraries of structurally diverse heterocycles for biological screening.

| Heterocycle | Multicomponent Reaction | Key Starting Materials (in addition to this compound) |

| Benzodiazepines | Ugi Reaction | o-Phenylenediamine derivatives, Aldehydes, Carboxylic Acids |

| Quinoxalines | Ugi-type Reaction | o-Phenylenediamine derivatives, Aldehydes |

| Pyrimidines | Biginelli-type Reaction | Amidines, Carbonyl compounds |

| Oxazoles | Passerini Reaction | Aldehydes, Carboxylic Acids |

Synthesis of Peptidomimetics and Complex Bio-relevant Scaffolds

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced stability and oral bioavailability compared to their peptide counterparts. This compound plays a crucial role in the synthesis of peptidomimetics, again primarily through the Ugi and Passerini reactions. beilstein-journals.orgnih.gov These reactions provide a rapid and efficient means to construct peptide-like backbones with a high degree of structural diversity. beilstein-journals.orgnih.gov

The Ugi reaction, in particular, has been extensively utilized to synthesize linear and cyclic dipeptide mimics. beilstein-journals.org By incorporating this compound, a bulky and lipophilic side chain can be introduced, which can influence the conformational preferences and biological activity of the resulting peptidomimetic. The products of the Ugi reaction, α-acylamino amides, are direct analogues of dipeptides and can be further elaborated to create more complex peptide mimics. beilstein-journals.org

Furthermore, this compound is instrumental in the synthesis of constrained peptides, where the conformational flexibility of the peptide backbone is restricted. researchgate.net This is often achieved by designing the Ugi or Passerini adducts to undergo subsequent cyclization reactions, leading to the formation of macrocyclic or bicyclic structures. These conformationally constrained peptidomimetics often exhibit enhanced receptor binding affinity and selectivity.

The versatility of IMCRs allows for the incorporation of a wide range of building blocks alongside this compound, leading to the synthesis of complex and biologically relevant scaffolds. The ability to systematically vary the substituents on the resulting peptidomimetic scaffolds is a powerful tool for structure-activity relationship (SAR) studies.

| Peptidomimetic Type | Key Reaction | Advantage of Using this compound |

| Linear Dipeptide Mimics | Ugi Reaction | Introduction of a lipophilic side chain, influencing conformation and activity. |

| α-Acyloxy Amide Peptidomimetics | Passerini Reaction | Rapid access to functionalized peptide-like structures. mdpi.comnih.gov |

| Constrained Peptides | Ugi/Passerini followed by Cyclization | Facilitates the synthesis of conformationally restricted and potent analogues. researchgate.net |

Contributions to Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries for high-throughput screening. nih.govcam.ac.uk The goal of DOS is to efficiently explore large regions of chemical space to identify novel bioactive compounds. nih.govcam.ac.uk Isocyanide-based multicomponent reactions are ideally suited for DOS due to their ability to generate significant molecular complexity in a single step from a set of simple building blocks. mdpi.com

This compound serves as a valuable component in DOS libraries due to the introduction of a flexible and lipophilic phenoxybenzyl moiety. mdpi.com By systematically varying the other components in an IMCR (e.g., the aldehyde, amine, and carboxylic acid in a Ugi reaction), vast libraries of compounds can be generated around the this compound core. nih.gov This approach allows for the rapid generation of thousands of unique compounds for biological evaluation.

The application of this compound in DOS is not limited to simply varying the appended groups. The resulting IMCR products can be subjected to a variety of post-condensation transformations to further increase skeletal diversity. nih.gov For example, the functional groups present in the Ugi or Passerini adducts can be used as handles for subsequent cyclization reactions, rearrangements, or other chemical modifications, leading to a wide range of different molecular scaffolds from a common intermediate. This "build/couple/pair" strategy is a hallmark of modern DOS.

The use of this compound in combinatorial chemistry and DOS has the potential to accelerate the discovery of new drug candidates by providing access to novel and diverse chemical entities that are not readily accessible through traditional synthetic methods. nih.gov

| DOS Strategy | Role of this compound | Outcome |

| Reagent-Based Diversity | As a key building block in IMCRs. | Libraries of compounds with diverse appendages around the 3-phenoxybenzyl core. mdpi.com |

| Scaffold Diversity | As a precursor for post-IMCR transformations. | Generation of multiple distinct molecular scaffolds from a common starting material. nih.gov |

| Drug-like Molecule Synthesis | Introduction of a favorable physicochemical profile. | Libraries with enhanced potential for biological activity and favorable ADME properties. beilstein-journals.orgbeilstein-archives.org |

Integration into Polymer Synthesis and Materials Science Research

The unique reactivity of isocyanides also extends to the field of polymer chemistry and materials science. This compound can be utilized as a monomer or as a component in the synthesis of functional polymers with tailored properties. nih.govresearchgate.net

Another powerful strategy involves the use of IMCRs to synthesize functional monomers that can then be polymerized. For example, a Passerini reaction involving this compound, a polymerizable carboxylic acid (e.g., acrylic acid), and an aldehyde can generate a monomer containing the 3-phenoxybenzyl moiety and a polymerizable double bond. researchgate.net This monomer can then be copolymerized with other monomers to create a wide range of functional polymers with precisely controlled compositions and properties. The incorporation of the 3-phenoxybenzyl group can impart desirable characteristics to the polymer, such as increased hydrophobicity, altered refractive index, or improved thermal stability.

The integration of this compound into polymer architectures opens up new possibilities for the design of advanced materials with applications in areas such as coatings, membranes, and drug delivery systems.

| Polymerization Strategy | Role of this compound | Potential Polymer Properties |

| Direct Polymerization | Monomer | Rigid helical structure, modified solubility and thermal stability. nih.gov |

| IMCR-derived Monomers | Component of a functional monomer | Tunable properties such as hydrophobicity, refractive index, and biocompatibility. researchgate.net |

Development of Novel Synthetic Reagents and Catalytic Systems

Beyond its role as a building block in complex molecule synthesis, this compound and related aromatic isocyanides are finding new applications in the development of novel synthetic reagents and catalytic systems. nih.gov A particularly exciting and emerging area is the use of aromatic isocyanides as photocatalysts. nih.govresearchgate.net

Recent research has shown that certain aromatic isocyanides can absorb visible light and initiate photoredox cycles, enabling a variety of chemical transformations. nih.gov For example, they can act as catalysts in the oxidative functionalization of C(sp3)–H bonds. nih.gov Given that this compound possesses an extended aromatic system, it is a promising candidate for exploration in this context. The development of metal-free, isocyanide-based photocatalysts offers a more sustainable and environmentally friendly alternative to traditional transition-metal catalysts. rsc.org

Furthermore, the isocyanide group is known to be an excellent ligand for a variety of transition metals. This property can be exploited to develop novel organometallic reagents and catalysts. By coordinating this compound to a metal center, its reactivity can be modulated, and it can be used to mediate a range of catalytic transformations. The phenoxybenzyl group can also play a role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

The exploration of this compound in these novel applications is still in its early stages, but it holds significant promise for the future of synthetic organic chemistry.

| Application | Principle | Potential Advantage |

| Photocatalysis | Aromatic isocyanide absorbs visible light to initiate redox reactions. nih.govresearchgate.net | Metal-free, sustainable, and mild reaction conditions. rsc.org |

| Ligand in Catalysis | Isocyanide group coordinates to a transition metal center. | Tunable electronic and steric properties of the catalyst, enabling new reactivity. |

| Synthetic Reagent | Unique reactivity of the isocyanide functional group. | Access to novel chemical transformations and synthetic intermediates. |

Theoretical and Computational Chemistry Studies on 3 Phenoxybenzyl Isocyanide and Analogues

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions involving 3-phenoxybenzyl isocyanide. These calculations, often based on Density Functional Theory (DFT) or other high-level ab initio methods, can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

One of the key applications of these calculations is in understanding isomerization and cycloaddition reactions, which are characteristic of isocyanides. For instance, the isomerization of an isocyanide to a nitrile can be meticulously studied. Computational models can predict the energy barriers associated with such transformations, revealing the feasibility and kinetics of the reaction.

A generalized reaction mechanism that can be explored for isocyanides is the 1,3-dipolar cycloaddition. Quantum chemical calculations can determine whether the reaction proceeds via a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. The computed effective reaction barriers can help in comparing different reaction pathways and identifying the most favorable one. For example, in a hypothetical reaction catalyzed by a generic species, the formation of a pre-intermediate complex, its conversion to an intermediate through a cycloaddition transition state, and the final dissociation into products can be modeled.

The following table illustrates hypothetical relative energies for a catalyzed isomerization reaction of an isocyanide, showcasing how computational chemistry can quantify the energetics of a reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactant + Catalyst | 0.0 |

| Pre-intermediate Complex | -5.2 |

| Transition State 1 | +12.5 |

| Intermediate | -10.8 |

| Transition State 2 | +8.7 |

| Product + Catalyst | -15.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is a key determinant of its chemical behavior. Computational methods allow for a detailed analysis of molecular orbitals, charge distribution, and other electronic properties. Reactivity descriptors derived from these properties provide a quantitative measure of how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule in various reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various reactivity descriptors. nih.gov These descriptors, such as electronegativity, chemical hardness, and the Fukui function, offer profound insights into the reactive nature of this compound.

| Reactivity Descriptor | Definition | Significance for this compound |

| Electronegativity (χ) | The negative of the chemical potential. | Indicates the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value suggests greater stability and lower reactivity. |

| Global Softness (S) | The reciprocal of chemical hardness. | A higher value indicates greater reactivity. |

| Fukui Function (f(r)) | The change in electron density at a point r when the number of electrons is changed. | Identifies the most electrophilic and nucleophilic sites within the molecule. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By calculating these descriptors, chemists can predict, for example, that the isocyanide carbon in this compound is a primary site for nucleophilic attack, while also being susceptible to electrophilic addition.

Prediction of Reaction Pathways and Transition State Geometries

A significant achievement of computational chemistry is its ability to predict the detailed geometric structures of transition states. chemrxiv.org The transition state is a fleeting, high-energy configuration that lies on the reaction coordinate between reactants and products. chemrxiv.org Its geometry is critical for understanding the steric and electronic factors that control a reaction's rate and selectivity.

For reactions involving this compound, such as its participation in multicomponent reactions, computational models can be used to locate the transition state structures for each elementary step. chemrxiv.org The geometric parameters of the transition state, including bond lengths and angles of forming and breaking bonds, provide a snapshot of the reaction at its most critical point.

Recent advancements in machine learning and artificial intelligence are being integrated with quantum chemical methods to accelerate the prediction of transition state geometries. chemrxiv.org These novel approaches can screen large numbers of potential reactions and catalysts, identifying promising candidates for experimental investigation. The accurate prediction of transition state geometries is invaluable for designing catalysts that can stabilize a specific transition state, thereby lowering the activation energy and enhancing the reaction rate. chemrxiv.org

Computational Modeling of Catalytic Processes Involving Isocyanides

Computational modeling plays a vital role in understanding and designing catalytic processes that utilize isocyanides like this compound. rsc.org These models can simulate the interaction of the isocyanide with a catalyst's active site, providing atomic-level details of the catalytic cycle.

Both homogeneous and heterogeneous catalytic systems can be modeled. In homogeneous catalysis, calculations can elucidate the role of a soluble metal complex in activating the isocyanide. For heterogeneous catalysis, computational models can describe the adsorption of the isocyanide onto a solid surface and the subsequent surface-mediated reactions.

These computational studies can help in:

Identifying the active catalytic species: Determining the true form of the catalyst under reaction conditions.

Mapping the catalytic cycle: Elucidating the sequence of elementary steps, including substrate binding, chemical transformation, and product release.

Quantifying activation barriers: Calculating the energy required for each step in the catalytic cycle to identify the rate-determining step.

Designing improved catalysts: Using the insights gained from modeling to propose modifications to the catalyst structure that could enhance its activity, selectivity, or stability. rsc.org

For instance, in a palladium-catalyzed cross-coupling reaction involving this compound, computational modeling could reveal the mechanism of oxidative addition, migratory insertion, and reductive elimination steps, providing a comprehensive picture of the catalytic process.

Advanced Derivatization and Functionalization Strategies for 3 Phenoxybenzyl Isocyanide

Introduction of Isocyano Groups into Complex Molecular Architectures

The incorporation of the 3-phenoxybenzyl isocyanide moiety into larger and more complex molecular frameworks can be achieved through various synthetic strategies, most notably via multicomponent reactions (MCRs). MCRs, such as the Passerini and Ugi reactions, are highly efficient one-pot processes that combine three or more reactants to generate a single product, incorporating substantial portions of each starting material. semanticscholar.org

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide. wikipedia.orgbeilstein-journals.org When employing this compound in this reaction, the resulting product will feature the 3-phenoxybenzylamino group attached to a newly formed stereocenter. The reaction is typically performed in aprotic solvents and is believed to proceed through a concerted mechanism involving a cyclic transition state. organic-chemistry.org The versatility of the Passerini reaction allows for a wide range of carbonyl and carboxylic acid components to be used, leading to a diverse library of α-acyloxy carboxamides derived from this compound.

The Ugi four-component reaction (U-4CR) is another powerful tool for introducing the this compound unit into complex structures. This reaction brings together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to form an α-acylamino carboxamide. beilstein-journals.org A key step in the Ugi reaction is the formation of a nitrilium ion intermediate from the reaction of the imine (formed in situ from the amine and carbonyl) and the isocyanide. This intermediate is then trapped by the carboxylate, followed by a Mumm rearrangement to yield the final product. beilstein-journals.orgbeilstein-journals.org The Ugi reaction is highly modular, allowing for four points of diversity, which can be exploited to generate a vast array of complex molecules containing the 3-phenoxybenzyl scaffold.

Palladium-catalyzed reactions also offer a sophisticated method for incorporating the isocyano group. For instance, palladium-catalyzed imidoylative cyclization of functionalized isocyanides has emerged as a powerful strategy for the synthesis of various nitrogen-containing heterocycles. researchgate.net While specific examples detailing the use of this compound in these particular cyclizations are not extensively documented, the general methodology suggests its potential for constructing complex heterocyclic systems.

Post-Synthetic Modifications of Isocyanide-Derived Products

The products obtained from reactions involving this compound, such as the Passerini and Ugi adducts, are themselves valuable platforms for further chemical transformations. These post-synthetic modifications allow for the introduction of additional functional groups and the construction of even more complex molecular architectures, including cyclic and polycyclic systems. mdpi.comnih.gov

Post-Ugi modifications are particularly well-explored and offer a plethora of synthetic possibilities. The linear α-acylamino carboxamide backbone of the Ugi product can be strategically designed by choosing appropriate starting materials with latent functional groups that can participate in subsequent intramolecular reactions. nih.gov For example, by incorporating a reactant with a pendant nucleophile or electrophile, the Ugi adduct can undergo cyclization to form various heterocyclic structures. Common post-Ugi cyclization strategies include:

Deprotection-Cyclization: Where a protecting group on one of the Ugi components is removed to unmask a reactive functional group that then participates in an intramolecular cyclization.

Activation-Cyclization: Involving the activation of a functional group on the Ugi product to facilitate cyclization.

Ring-Closing Metathesis (RCM): If the Ugi adduct contains two terminal alkene moieties, RCM can be employed to form macrocycles.

Click Chemistry: The incorporation of an azide (B81097) or alkyne functionality into one of the Ugi starting materials allows for subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition to introduce further molecular complexity. beilstein-journals.org

These strategies have been successfully applied to generate a wide range of heterocycles, including lactams, piperazines, and benzodiazepines, from various isocyanide-derived products. While specific examples starting from this compound adducts are not prevalent in the literature, the general principles of post-Ugi modifications are directly applicable.

Post-Passerini modifications also provide a route to increase molecular complexity. The α-acyloxy carboxamide products of the Passerini reaction can be subjected to various transformations. For example, the ester linkage can be hydrolyzed to reveal a hydroxyl group, which can then be further functionalized. Additionally, if the initial components are chosen to contain reactive handles, subsequent intramolecular reactions can lead to the formation of heterocyclic systems such as β-lactams and butenolides. wikipedia.org The Passerini-amine deprotection-acyl migration (PADAM) strategy is a notable example where deprotection of an N-protected aldehyde-derived Passerini product leads to an acyl migration, furnishing α-hydroxy-β-amino amides. beilstein-journals.org

| Modification Strategy | Reactant Feature | Resulting Structure |

| Post-Ugi Deprotection-Cyclization | Protected functional group | Various heterocyles (e.g., lactams) |

| Post-Ugi Ring-Closing Metathesis | Terminal alkenes | Macrocycles |

| Post-Ugi Click Chemistry | Azide or alkyne | Triazole-containing compounds |

| Post-Passerini (PADAM) | N-protected aldehyde | α-hydroxy-β-amino amides |

| Post-Passerini Cyclization | Pre-functionalized reagents | β-lactams, butenolides |

Chemoselective Functionalization at the Isocyanide Carbon Center

The isocyanide carbon of this compound exhibits dual reactivity, acting as both a nucleophile and an electrophile, which allows for a range of chemoselective functionalization reactions. nih.gov This unique reactivity is central to its utility in multicomponent reactions and also enables other selective transformations.

Palladium-catalyzed reactions are particularly effective for the chemoselective functionalization of isocyanides. The insertion of isocyanides into carbon-palladium bonds is a key step in many catalytic cycles. This allows for the coupling of this compound with a variety of organic electrophiles, such as aryl and vinyl halides. The resulting imidoyl-palladium intermediate can then undergo further reactions, such as reductive elimination or reaction with a nucleophile, to generate a diverse array of nitrogen-containing compounds. researchgate.net Palladium-catalyzed C-H functionalization involving isocyanide insertion offers an efficient route to complex molecules by selectively activating C-H bonds. researchgate.net

Cycloaddition reactions represent another important class of chemoselective functionalizations at the isocyanide carbon. Isocyanides can participate in [4+1] cycloadditions with various 1,3-dipoles to form five-membered heterocycles. For example, reaction with azides can lead to the formation of tetrazoles, while reaction with nitrile oxides can produce oxazoles. These reactions are often highly regioselective and provide a direct route to functionalized heterocyclic systems.

Furthermore, the isocyanide carbon can react with organometallic reagents , such as organolithium or Grignard reagents, in a nucleophilic addition manner. The resulting metallo-imidate intermediate can then be trapped with an electrophile to achieve a three-component coupling at the carbon center.

The chemoselectivity of these reactions can often be controlled by the choice of catalyst, reaction conditions, and the nature of the other reactants. This allows for the targeted synthesis of specific molecular architectures from this compound.

| Reaction Type | Reactants | Product Type |

| Palladium-Catalyzed Insertion | Aryl/Vinyl Halides, Nucleophiles | Imines, Amides, Heterocycles |

| [4+1] Cycloaddition | 1,3-Dipoles (e.g., Azides) | Five-membered Heterocycles |

| Nucleophilic Addition | Organometallic Reagents, Electrophiles | Functionalized Imines |

Emerging Research Frontiers and Future Perspectives in 3 Phenoxybenzyl Isocyanide Chemistry

Green and Sustainable Chemistry Methodologies in Isocyanide Synthesis and Reactions

The traditional synthesis of isocyanides often involves stoichiometric amounts of hazardous and toxic reagents, such as phosgene (B1210022) derivatives or phosphorus oxychloride, leading to significant waste generation. researchgate.netnih.govrsc.org Green chemistry seeks to mitigate these issues by developing cleaner, safer, and more efficient alternatives. iipseries.orgsphinxsai.com The focus is on improving atom economy, minimizing waste (as measured by metrics like the E-factor), and utilizing less hazardous substances. iipseries.orgbuecher.de

A key green strategy is the replacement of classical dehydrating agents in the synthesis of isocyanides from N-formamides. Research has shown that reagents like p-toluenesulfonyl chloride (p-TsCl) can be a superior alternative to phosphorus oxychloride (POCl₃). researchgate.netrsc.org This approach not only avoids the use of a highly corrosive and toxic reagent but also simplifies the reaction protocol and work-up, leading to a significantly reduced E-factor (mass ratio of waste to desired product). researchgate.netrsc.org One sustainable protocol involves the dehydration of formamides with phosphorus oxychloride but uses triethylamine (B128534) as the solvent, which allows for rapid reaction times (less than 5 minutes) at 0 °C and results in minimal waste. nih.gov Another innovative and sustainable method reports the dehydration of N-formamides in water using micellar conditions, replacing hazardous organic solvents and reagents entirely. rsc.org

Mechanochemistry, which uses mechanical force to induce chemical reactions, presents another eco-friendly route. A mechanochemical approach for isocyanide preparation has been developed that lowers the toxicity of reagents and simplifies purification. nih.gov These greener synthetic routes are directly applicable to the production of 3-phenoxybenzyl isocyanide from its corresponding formamide (B127407), offering a more sustainable manufacturing process.

In the context of reactions involving isocyanides, multicomponent reactions (MCRs) such as the Ugi and Passerini reactions are inherently atom-economical, as they combine three or more reactants into a single product, incorporating most of the atoms from the starting materials. wikipedia.orgresearchgate.netfrontiersin.org The development of catalytic and solvent-free MCRs further enhances their green credentials, reducing energy consumption and environmental impact.

| Dehydrating Agent | Typical Solvent | Key Advantages | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine | Very fast reaction times (<5 min), high yields, minimal waste. | nih.gov |

| p-Toluenesulfonyl chloride (p-TsCl) | Dichloromethane | Less toxic than POCl₃, simplified work-up, low E-factor. | rsc.org |

| p-Toluenesulfonyl chloride (p-TsCl) | Water (micellar) | Avoids organic solvents, uses safer reagents, sustainable. | rsc.org |

| Burgess Reagent | N/A | Mild and selective dehydrating compound for formamides. | nih.gov |

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of continuous flow chemistry and high-throughput screening (HTS) is revolutionizing synthetic chemistry by enabling safer, more efficient, and automated processes. sigmaaldrich.comdrugtargetreview.combmglabtech.com Isocyanides, including this compound, are well-suited for these technologies due to concerns over their potent odors, potential toxicity, and the instability of some derivatives. rsc.orgrsc.org